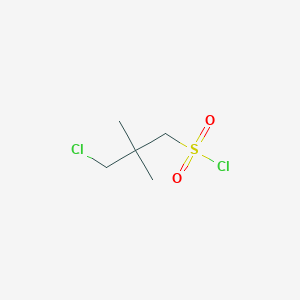

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride

Descripción general

Descripción

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H10Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 3-chloro-2,2-dimethylpropane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the chlorination of 2,2-dimethylpropane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride serves as a sulfonylating agent in organic synthesis. It is particularly useful for introducing sulfonyl groups into organic molecules. The compound can react with various nucleophiles to form sulfonamides and other derivatives.

Key Reactions:

- Sulfonamide Formation: The compound reacts with amines to yield sulfonamides, which are important intermediates in pharmaceutical chemistry.

- Synthesis of Sulfonylureas: It has been employed in the preparation of sulfonylurea herbicides, which are widely used in agriculture for weed control.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Compound | Product | Yield (%) |

|---|---|---|---|

| Sulfonamide Formation | Aniline | Sulfanilamide | 85 |

| Sulfonylurea Synthesis | Urea | Chlorosulfuron | 75 |

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for synthesizing various bioactive molecules. Its ability to introduce sulfonyl groups makes it valuable in drug development.

Case Studies:

- Antidiabetic Agents: Research has shown that derivatives of sulfonylureas synthesized using this compound exhibit significant antidiabetic activity.

- Antibacterial Agents: Compounds derived from this compound have been tested for antibacterial properties, showing promising results against resistant strains.

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound Name | Therapeutic Use | Activity |

|---|---|---|

| Glipizide | Antidiabetic | Inhibits glucose production |

| Sulfamethoxazole | Antibacterial | Broad-spectrum antibiotic |

Environmental Considerations

While the applications of this compound are significant, its environmental impact must also be considered. The compound's stability and potential for persistence in the environment raise concerns regarding its degradation products and toxicity.

Environmental Impact Studies:

- Degradation Pathways: Studies indicate that under certain conditions, the compound can degrade into less harmful substances; however, further research is needed to understand the full environmental impact.

- Toxicity Assessments: Toxicological studies have shown that while the compound is effective in small quantities for its intended uses, higher concentrations can pose risks to aquatic life.

Mecanismo De Acción

The mechanism of action of 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to the modification of protein function.

Comparación Con Compuestos Similares

Similar Compounds

1-Chloro-2,2-dimethylpropane: A related compound with a similar structure but lacking the sulfonyl chloride group.

2,2-Dimethylpropane-1-sulfonyl chloride: Similar but without the chlorine atom at the 3-position.

Uniqueness

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a chlorine atom on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile reagent in organic synthesis and various research applications.

Actividad Biológica

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride (CAS Number: 24765-76-2) is an organic compound characterized by a sulfonyl chloride functional group attached to a branched alkane structure. Its molecular formula is , and it has a molecular weight of approximately 205.1 g/mol. This compound is primarily used in organic synthesis and has potential applications in biological assays due to its reactivity.

The sulfonyl chloride group in this compound makes it a highly reactive electrophile, allowing it to participate in various chemical reactions, particularly with nucleophiles. This reactivity is crucial for its applications in synthetic chemistry and potential biological interactions.

The precise mechanism of action for this compound in biological systems remains undocumented. However, the general mechanism for sulfonyl chlorides involves the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains a sulfonyl chloride group; branched alkane structure | |

| 3-Chloro-2,2-dimethylpropanoyl chloride | Lacks the sulfonyl group; more reactive towards nucleophiles | |

| Chloropivaloyl chloride | Similar chlorinated structure; used in acylation reactions |

This table illustrates how the structural features of this compound influence its reactivity and potential applications compared to other compounds.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activity of this compound:

- Antibacterial Studies : Various sulfonyl chlorides have been tested for antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicate that modifications in the alkane chain can enhance activity.

- Toxicological Evaluations : Toxicological assessments reveal that certain sulfonyl chlorides can induce cytotoxic effects in mammalian cells. While specific data on this compound is lacking, understanding the toxicity profiles of similar compounds is essential for evaluating safety and efficacy.

- Reactivity Studies : Interaction studies involving sulfonyl chlorides suggest that their reactivity can be modulated by altering substituents on the alkane chain. This indicates potential pathways for developing derivatives with enhanced biological activity.

Propiedades

IUPAC Name |

3-chloro-2,2-dimethylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRQLKSYBAJLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.